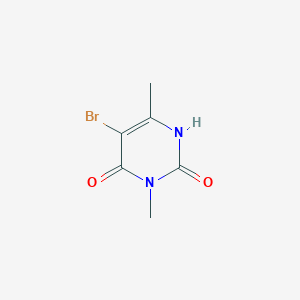

5-Bromo-3,6-dimethyluracil

Description

Overview of Halogenated Uracil (B121893) Derivatives in Organic and Medicinal Chemistry

Halogenated uracil derivatives are a class of compounds that have been extensively studied for their diverse biological activities. The introduction of a halogen atom (fluorine, chlorine, bromine, or iodine) into the uracil ring can significantly alter the molecule's electronic properties, lipophilicity, and steric profile. These modifications can, in turn, influence how the molecule interacts with biological targets such as enzymes and nucleic acids. ontosight.aiontosight.ai

For instance, 5-fluorouracil (B62378) is a well-known anticancer drug that works by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. mdpi.com Other halogenated uracils have shown potential as antiviral and antibacterial agents. ontosight.aimdpi.com The position and type of halogen are critical factors determining the biological activity, with a general trend of activity reported as F > Cl > Br > I for some applications. mdpi.com Halogenation can also enhance the lipophilicity of uracil derivatives, potentially improving their ability to cross cellular membranes. nih.gov

Significance of the 5-Bromo-3,6-dimethyluracil Scaffold in Chemical Synthesis

The this compound scaffold is particularly valuable in synthetic chemistry due to the reactivity of the bromine atom at the 5-position. This bromine atom can be readily displaced or participate in various cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira-Hagihara reactions. nih.govbeilstein-journals.org This allows for the introduction of a wide range of functional groups at this position, including aryl, alkynyl, and other organic moieties. nih.govbeilstein-journals.org

The methyl groups at the N3 and C6 positions also play a role in the compound's utility. The N3-methyl group prevents certain tautomeric forms and can influence the molecule's solubility and crystal packing. The C6-methyl group can also be a site for further chemical modification or can influence the reactivity of the adjacent C5 position. The synthesis of this compound itself is typically achieved through the bromination of 1,3-dimethyluracil (B184088) or its derivatives. tandfonline.comcdnsciencepub.com

Academic Research Trajectory of this compound and Analogues

Research involving this compound and its analogues has explored a variety of chemical transformations and potential applications. Studies have demonstrated its use as a precursor for creating more complex heterocyclic systems. For example, it can undergo reactions with active methylene (B1212753) compounds to form new carbon-carbon bonds at the 5- and 6-positions of the uracil ring. mdpi.com

Furthermore, photochemical reactions of 5-bromo-1,3-dimethyluracil (B187752) have been investigated, showing that it can couple with various aromatic compounds, leading to the formation of both 5-aryl and, unexpectedly, 6-aryl uracil derivatives. oup.comnih.gov The compound has also been used in the synthesis of potential inhibitors of biological targets, such as HIV-1 capsid protein, although this research often involves a broader class of uracil derivatives. nih.gov The study of its crystal structure and non-covalent interactions, such as halogen bonding, is another area of active research, providing insights into its solid-state behavior and potential for use in crystal engineering. researchgate.netnih.gov

Interactive Data Table: Properties of 5-Bromo-1,3-dimethyluracil

| Property | Value | Reference |

| Chemical Formula | C₆H₇BrN₂O₂ | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 219.04 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 182-185 °C | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 7033-39-8 | sigmaaldrich.comsigmaaldrich.com |

| Functional Group | Bromo | sigmaaldrich.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3,6-dimethyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-3-4(7)5(10)9(2)6(11)8-3/h1-2H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPATAVUEYOGRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C(=O)N1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628579 | |

| Record name | 5-Bromo-3,6-dimethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39968-37-1 | |

| Record name | 5-Bromo-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39968-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3,6-dimethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Bromo 3,6 Dimethyluracil and Its Derivatives

Bromination Protocols of Uracil (B121893) Precursors

The introduction of a bromine atom at the C5 position of the uracil ring is a key transformation that can be achieved through various bromination protocols. The reactivity of the uracil nucleus, particularly the electron-rich C5-C6 double bond, makes it susceptible to electrophilic attack.

Electrophilic Bromination Mechanisms and Stereoselectivity

The electrophilic bromination of uracil and its derivatives is a well-established method for the synthesis of 5-bromouracils. This reaction typically proceeds through an electrophilic aromatic substitution-like mechanism, where an electrophilic bromine species attacks the electron-rich double bond of the uracil ring. libretexts.orgnih.gov The reaction is often catalyzed by a Lewis acid when less reactive substrates are used, which polarizes the bromine molecule, increasing its electrophilicity. lumenlearning.comwikipedia.orglibretexts.org

The mechanism involves the formation of a positively charged intermediate, known as an arenium ion or Wheland intermediate, which is stabilized by resonance. libretexts.orgnih.govlumenlearning.com This intermediate then loses a proton from the C5 position to restore the aromaticity of the pyrimidine (B1678525) ring, yielding the 5-bromo-substituted product. libretexts.orglumenlearning.com

In aqueous solutions, the bromination of N-substituted uracils, such as 1,3-dimethyluracil (B184088), initially proceeds through the formation of a 5-bromo-6-hydroxy-hydropyrimidine intermediate. cdnsciencepub.comrsc.orgresearchgate.net This occurs via the attack of a bromine molecule on the uracil derivative, followed by the capture of a water molecule. cdnsciencepub.com These intermediates are essentially "HOBr" addition products. rsc.org The stereochemistry of these adducts often results in the bromine at the C5 position being trans to the hydroxyl group at the C6 position. acs.org

The formation of these intermediates is a rapid process. rsc.orgcdnsciencepub.com However, these 5-bromo-6-hydroxy-hydropyrimidine adducts are often unstable and can undergo subsequent reactions, primarily dehydration, to yield the final 5-bromouracil (B15302) product. cdnsciencepub.comresearchgate.netcdnsciencepub.com In contrast, uracil itself can react with two molar equivalents of bromine to form a 5,5-dibromo-6-hydroxyhydrouracil. cdnsciencepub.comresearchgate.net

Kinetic studies have provided valuable insights into this dehydration mechanism. The process exhibits a primary kinetic isotope effect, which is a change in the reaction rate when an atom in the reactants is replaced by one of its isotopes. cdnsciencepub.compharmacy180.comwikipedia.org Specifically, a primary kinetic deuterium (B1214612) isotope effect is observed when the hydrogen atom at the C5 position of the intermediate is replaced with deuterium. cdnsciencepub.com This indicates that the breaking of the C5-H bond is an integral part of the rate-determining step of the dehydration process. cdnsciencepub.compharmacy180.com The magnitude of the kinetic isotope effect can provide information about the transition state of the reaction. pharmacy180.comprinceton.edulibretexts.org

Brominating Agents and Solvent Systems

The choice of brominating agent and solvent system significantly influences the efficiency, selectivity, and environmental impact of the synthesis of 5-bromo-3,6-dimethyluracil. While molecular bromine has been traditionally used, alternative reagents like N-Bromosuccinimide (NBS) have gained prominence.

A notable advancement in the synthesis of 5-bromouracil derivatives is the use of N-Bromosuccinimide (NBS) under visible light irradiation, which represents a green and sustainable synthetic approach. nih.govresearchgate.net This method often utilizes acetonitrile (B52724) as a solvent and can be performed under batch or continuous flow conditions. nih.gov The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS in the presence of photons, generating bromine radicals. nih.gov These radicals can then combine to form molecular bromine in situ. nih.gov

Both molecular bromine (Br₂) and N-Bromosuccinimide (NBS) are effective reagents for the bromination of uracil derivatives. nih.govtandfonline.com However, there are significant differences in their handling, safety, and reaction conditions.

Molecular bromine is a highly toxic and corrosive liquid that requires careful handling. nih.gov Its use can also be associated with hazardous solvents like carbon tetrachloride (CCl₄). nih.gov

In contrast, NBS is a crystalline solid that is easier and safer to handle. masterorganicchemistry.commanac-inc.co.jp While traditional NBS brominations sometimes employed toxic solvents like CCl₄ and radical initiators, the development of visible light-induced methods has shifted towards more environmentally friendly conditions. nih.gov NBS can serve as a source for both radical and electrophilic bromine, offering versatility in reaction design. wikipedia.org In the context of green chemistry, NBS-based methods, particularly those activated by visible light, are generally preferred over those using molecular bromine due to their reduced hazard profile and milder reaction conditions. nih.gov

| Feature | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) |

| Physical State | Dense, fuming orange liquid masterorganicchemistry.com | White crystalline solid masterorganicchemistry.commanac-inc.co.jp |

| Handling | Difficult and hazardous nih.gov | Easier and safer masterorganicchemistry.commanac-inc.co.jp |

| Toxicity | Highly toxic and corrosive nih.gov | Less hazardous than Br₂ nih.gov |

| Reaction Conditions | Can require harsh conditions and hazardous solvents (e.g., CCl₄) nih.gov | Can be used under mild, visible light-induced conditions in greener solvents (e.g., acetonitrile) nih.gov |

| Mechanism | Primarily electrophilic addition/substitution cdnsciencepub.comresearchgate.net | Can proceed via radical and/or electrophilic pathways nih.govwikipedia.org |

| Green Chemistry | Generally less favorable | More favorable, especially in modern synthetic protocols nih.gov |

Scalable Synthesis Approaches for Brominated Uracil Derivatives

The transition from laboratory-scale synthesis to industrial production of brominated uracil derivatives necessitates the development of efficient, safe, and scalable methodologies. A significant advancement in this area is the use of visible light-induced bromination in continuous flow photoreactors. rsc.orgresearchgate.net This green chemistry approach utilizes N-bromosuccinimide (NBS) as the brominating agent and a non-hazardous solvent like acetonitrile, moving away from toxic reagents like molecular bromine and environmentally harmful solvents such as carbon tetrachloride (CCl4). chemrxiv.org

One highly effective setup is the looping falling film photoreactor, which addresses the limitations of batch photochemical reactions where photon flux can decrease with the depth of the reaction vessel. chemrxiv.org This technology ensures consistent light exposure, leading to efficient and rapid reactions. Researchers have successfully synthesized a variety of 5-bromouracil derivatives on scales ranging from milligrams to multigrams with comparable efficiency. rsc.orgresearchgate.net This scalable process has demonstrated a maximum productivity of up to 1.2 kg per day, highlighting its industrial viability. rsc.orgresearchgate.netchemrxiv.org The reaction proceeds through a hybrid radical and electrophilic substitution pathway, accelerated by the presence of light. rsc.orgresearchgate.net

Another approach to scalable synthesis involves optimizing reaction conditions in conventional batch reactors. For instance, a method for synthesizing 5-bromo-3-sec-butyl-6-methyluracil involves condensation, cyclization, and subsequent bromination, achieving a total yield of 60%. researchgate.net Further refinements include the use of specific catalysts and reagent combinations to improve yield and reaction times, such as employing tetrabromocyclohexadienone as a brominating agent with paratoluenesulfonic acid as a catalyst. google.com

| Method | Brominating Agent | Solvent | Key Features | Productivity/Yield |

| Visible Light Photoreactor | N-bromosuccinimide (NBS) | Acetonitrile | Green, rapid, continuous flow | Up to 1.2 kg/day researchgate.netchemrxiv.org |

| Conventional Synthesis | Bromine/Tetrabromo cyclic ketones | Acetic Acid/Chloroform | Multi-step batch process | 60-81% total yield researchgate.netgoogle.com |

Regioselective Functionalization Strategies

The biological and chemical properties of uracil derivatives are highly dependent on the position of substituents on the pyrimidine ring. Therefore, developing regioselective functionalization strategies is of paramount importance.

Bromination at the 5-Position and Subsequent Derivatization

The C-5 position of the uracil ring is particularly susceptible to electrophilic substitution, making regioselective bromination at this site a common and effective strategy. The mechanism of bromination for N-substituted uracils, such as 3,6-dimethyluracil, typically involves the rapid addition of bromine across the C5-C6 double bond to form a "HOBr" addition product. rsc.org This intermediate then undergoes a slower, acid-catalyzed dehydration to yield the stable 5-bromo-uracil derivative. rsc.orgresearchgate.net In contrast, uracils without a substituent at the N1 position can react with two equivalents of bromine to form a 5,5-dibromo-derivative. rsc.orgresearchgate.net

Theoretical studies on the bromination of uracil with hypobromous acid (HBrO) have explored multiple reaction pathways, confirming that the diketo form of 5-bromouracil is the primary product, which aligns with experimental observations. nih.gov The presence of explicit water molecules in the reaction environment can lower the energy barrier for the formation of intermediates and the final product. nih.gov

Once the 5-bromo substituent is in place, it serves as a versatile handle for further derivatization. The bromine atom can be displaced or used in cross-coupling reactions to introduce a wide array of functional groups. For example, 5-bromoacetyluracil has been successfully converted into various derivatives, including glycolyl, glycyl, N,N-dimethylglycyl, 4-imidazolyl, and 2-amino-4-thiazolyl analogues. nih.gov This highlights the utility of 5-bromouracils as key intermediates in the synthesis of more complex molecules. nih.gov

Synthesis of Novel this compound Analogues

Building upon the foundational this compound scaffold, researchers have synthesized a variety of novel analogues to explore structure-activity relationships. An environmentally friendly bromination protocol using sodium bromide (NaBr) and hydrogen peroxide in an acidic medium has been developed to synthesize new 5-bromouracil derivatives. researcher.life

Photochemical methods have also been employed to create unique analogues. The irradiation of 5-bromo-1,3-dimethyluracil (B187752) in the presence of 3-substituted indoles, such as Nα-acetyl-L-tryptophan methyl ester, leads to photochemical coupling and the formation of novel 5-(indolyl)uracil photoadducts. nih.gov When 6-alkyl substituents are present on the uracil ring, these photochemical reactions exclusively yield 5-(2-indolyl)uracil-type products. nih.gov

Further synthetic diversification has been achieved through multi-step sequences starting from different materials. A synthetic method for 5-bromo-3-sec-butyl-6-methyluracil, an analogue of this compound, has been described using 2-bromobutane (B33332) and urea (B33335) as starting materials in a process involving condensation, cyclization, and bromination. researchgate.net

| Starting Material | Reagents | Reaction Type | Resulting Analogue |

| 6-chloro-3-methyluracil | NaBr / H2O2 | Electrophilic Bromination | 5-bromo-6-chloro-3-methyluracil researcher.life |

| 5-bromo-1,3-dimethyluracil | Nα-acetyl-L-tryptophan methyl ester | Photochemical Coupling | 5-(indolyl)uracil derivatives nih.gov |

| 3-sec-butyl-6-methyluracil | Bromine | Electrophilic Bromination | 5-bromo-3-sec-butyl-6-methyluracil researchgate.net |

Organometallic Precursors and Bromination Pathways

Organometallic chemistry provides powerful tools for the synthesis and functionalization of heterocyclic compounds, including uracil derivatives. While direct bromination is common, organometallic precursors can be used in alternative or subsequent steps to create brominated uracils or to further functionalize them.

A key strategy involves the use of organotin compounds in palladium-catalyzed cross-coupling reactions (Stille reaction). For instance, 6-chloro-2,4-dimethoxypyrimidine can be converted to 2,4-dimethoxy-6-(trimethylstannyl)pyrimidine via a photostimulated reaction with Me3Sn- ions. researchgate.net This organometallic intermediate can then be coupled with various electrophiles. While this example illustrates functionalization at the 6-position, similar principles can be applied to create C-C bonds at the 5-position of a pre-brominated uracil. researchgate.net The use of halogens as substituents on the uracil nucleus is crucial, as most substitutions are performed by replacing the halogen on 5- or 6-halouracils. conicet.gov.ar

The versatility of this approach allows for the introduction of sp2-hybridized carbon substituents, which can be challenging to install using traditional methods. The combination of initial bromination followed by an organometallic cross-coupling reaction represents a robust pathway for the synthesis of complex uracil derivatives. conicet.gov.ar

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 3,6 Dimethyluracil

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the 5-bromo-3,6-dimethyluracil scaffold are pivotal for introducing a variety of functional groups. The outcome of these reactions is highly dependent on the nature of the nucleophile and the specific reaction conditions employed.

Reactions with Thiolate Ions: SN, X-philic Elimination, and Single Electron Transfer (SET) Mechanisms

The reaction of 5-bromo-1,3,6-trimethyluracil, a close analog of this compound, with thiolate ions demonstrates a remarkable diversity in reaction pathways. nih.gov The specific mechanism followed—be it standard nucleophilic substitution (SNAr), X-philic elimination, or a single electron transfer (SET) process—is dictated by the type of thiolate ion used. nih.gov

Alkylthiolate Ions : When treated with alkylthiolates such as propane-1-thiolate or toluene-α-thiolate under phase transfer catalytic conditions, the reaction proceeds through a combination of nucleophilic substitution and X-philic (bromine and sulfur) elimination. This competition leads to a mixture of products: the expected 5-alkylthio-1,3,6-trimethyluracils, along with 6-alkylthiomethyl-1,3-dimethyluracils and the debrominated 1,3,6-trimethyluracil. nih.gov

Heteroarylthiolate Ions : In contrast, reactions involving heteroarylthiolate ions, such as those derived from pyridine-2-thiol (B7724439) or quinazoline-4-thiol, exclusively yield the 5-substituted nucleophilic substitution products. nih.gov This suggests a more direct SNAr-type pathway without the competing elimination or SET processes observed with other thiolate types. nih.gov

Arylthiolate Ions : The interaction with arylthiolate ions (e.g., phenylthiolate, 4-chlorophenylthiolate) introduces another mechanistic route. These reactions predominantly follow a single electron transfer (SET) mechanism. nih.gov This pathway results in the formation of 5-arylthio-6-arylthiomethyl-1,3-dimethyluracils, alongside the conventional substitution products. nih.gov

Table 1: Reaction of 5-Bromo-1,3,6-trimethyluracil with Various Thiolate Ions nih.gov

| Thiolate Ion Type | Predominant Mechanism(s) | Major Products |

| Alkylthiolates | Nucleophilic Substitution, X-philic Elimination | 5-Alkylthio-1,3,6-trimethyluracils, 6-Alkylthiomethyl-1,3-dimethyluracils, 1,3,6-trimethyluracil |

| Heteroarylthiolates | Nucleophilic Substitution | 5-Heteroarylthio-1,3,6-trimethyluracils |

| Arylthiolates | Single Electron Transfer (SET), Nucleophilic Substitution | 5-Arylthio-6-arylthiomethyl-1,3-dimethyluracils, 5-Arylthio-1,3,6-trimethyluracils |

Influence of Substituents on Reactivity and Selectivity

Substituents, both on the uracil (B121893) ring and on the attacking nucleophile, play a critical role in directing the course of nucleophilic substitution reactions. The electronic properties of substituents on the aromatic or heterocyclic ring can significantly accelerate reaction rates. Electron-withdrawing groups enhance the electrophilicity of the ring, making it more susceptible to nucleophilic attack. masterorganicchemistry.com This is a general principle in nucleophilic aromatic substitution, where the reaction proceeds through a negatively charged intermediate (Meisenheimer complex), which is stabilized by such groups. masterorganicchemistry.com

In the context of reactions with thiolate ions, the nature of the substituent on the sulfur atom is a key determinant of the reaction mechanism. As detailed previously, alkyl, heteroaryl, and aryl substituents on the thiolate nucleophile lead to different product distributions and mechanistic pathways (elimination vs. substitution vs. SET). nih.gov This highlights that the electronic and structural features of the incoming nucleophile are as crucial as the substrate's own substitution pattern in controlling reactivity and selectivity.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds, and they have been successfully applied to 5-bromouracil (B15302) derivatives for the introduction of alkynyl and aryl moieties at the C5 position.

Sonogashira–Hagihara Coupling for Alkynyl Functionalization at C5

The Sonogashira–Hagihara coupling enables the direct attachment of terminal alkynes to the C5 position of the uracil ring. Research on the closely related 5-bromo-6-chloro-1,3-dimethyluracil has demonstrated the utility of this reaction. researchgate.net This palladium- and copper-catalyzed reaction facilitates the formation of a C(sp²)–C(sp) bond, leading to 5-alkynyluracil derivatives. researchgate.net These products are valuable intermediates for the synthesis of more complex heterocyclic systems, such as polycyclic uracil derivatives, through subsequent cyclization reactions. researchgate.net The reaction generally tolerates a variety of functional groups on the alkyne partner. researchgate.net

Suzuki–Miyaura Coupling for Aryl Functionalization at C5

The Suzuki–Miyaura coupling is a versatile and widely used method for creating C–C bonds between aryl halides and organoboron compounds. libretexts.org This reaction is highly effective for the arylation of 5-bromouracil derivatives at the C5 position. The palladium-catalyzed process typically involves an aryl halide (in this case, this compound), an organoboronic acid or ester, and a base. libretexts.org The key advantages of this method include its tolerance for a wide range of functional groups, the commercial availability of diverse boronic acids, and generally high product yields. lmaleidykla.lt This reaction has been employed in the synthesis of polycyclic uracil derivatives, demonstrating its reliability for constructing complex molecular frameworks based on the uracil core. researchgate.net

Table 2: Palladium-Catalyzed Cross-Coupling Reactions at C5 of Brominated Uracils

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

| Sonogashira–Hagihara | Terminal Alkyne | C(sp²)–C(sp) | Pd catalyst, Cu(I) cocatalyst, Base |

| Suzuki–Miyaura | Organoboronic Acid/Ester | C(sp²)–C(sp²) | Pd catalyst, Base |

Chemoselectivity in Reactions Involving Multiple Halogenated Positions

When a uracil substrate contains more than one halogen atom, the chemoselectivity of cross-coupling reactions becomes a critical consideration. The inherent differences in the reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) often dictate the site of the reaction. nih.gov In palladium-catalyzed cross-couplings, oxidative addition to the more reactive C-Br bond is generally favored over the stronger and less reactive C-Cl bond.

This principle is exemplified in studies using 5-bromo-6-chloro-1,3-dimethyluracil as a substrate. researchgate.net Both Sonogashira and Suzuki-Miyaura couplings can be performed selectively at the C5-Br position, leaving the C6-Cl position intact for potential subsequent transformations. This selective reactivity allows for a stepwise and controlled functionalization of the dihalogenated uracil scaffold. The choice of catalyst, ligands, and reaction conditions can further influence and enhance this chemoselectivity, enabling the synthesis of precisely substituted uracil derivatives. nih.gov

C-C Bond Formation Reactions

The presence of the C5-C6 double bond, activated by the bromine atom at C5, makes this compound a versatile substrate for various carbon-carbon bond-forming reactions, particularly with nucleophilic carbanions generated from active methylene (B1212753) compounds.

Reaction with Active Methylene Compounds for C5 and C6 Adducts

The reaction of 5-bromo-1,3-dimethyluracil (B187752) with active methylene compounds in the presence of a base, such as sodium ethoxide, leads to a variety of products derived from nucleophilic attack on the uracil ring. mdpi.com The nature of the carbanion plays a significant role in determining the reaction outcome. mdpi.com

A key intermediate in these reactions is the formation of a 5,6-disubstituted 5,6-dihydrouracil derivative. semanticscholar.org For instance, the reaction with diethyl malonate initially involves a nucleophilic attack of the malonate carbanion at the C6 position of the uracil ring. mdpi.com This is followed by a subsequent nucleophilic substitution at the C5 position, displacing the bromide and forming a transient C5 and C6 diadduct. mdpi.com This intermediate, 5,6-di-[bis(ethoxycarbonyl)methyl]-5,6-dihydro-1,3-dimethyluracil, has been successfully isolated. mdpi.comsemanticscholar.org Under basic conditions, this dihydro-uracil intermediate undergoes an E2 elimination to yield the more stable 5-substituted uracil product. mdpi.com

| Active Methylene Compound | Base | Key Intermediate/Product | Reference |

|---|---|---|---|

| Diethyl malonate | Sodium Ethoxide (NaOEt) | 5,6-di-[bis(ethoxycarbonyl)methyl]-5,6-dihydro-1,3-dimethyluracil | mdpi.comsemanticscholar.org |

| Diethyl malonate | Sodium Ethoxide (NaOEt) | 5-Bis(ethoxycarbonyl)methyl-1,3-dimethyluracil | mdpi.com |

Intramolecular Cyclization and Fused Heterocycle Formation (e.g., 2,4-diazabicyclo[4.1.0]heptanes)

Beyond simple substitution, the reaction with certain active methylene compounds can lead to the formation of fused heterocyclic systems through intramolecular cyclization. semanticscholar.org A notable example is the synthesis of 2,4-diazabicyclo[4.1.0]heptane derivatives, which are fused cyclopropane (B1198618) structures. semanticscholar.org

The proposed mechanism for the formation of these bicyclic compounds involves an initial nucleophilic attack of the carbanion at the C6 position of the 5-bromo-1,3-dimethyluracil, forming a C6 adduct intermediate. mdpi.comsemanticscholar.org This is followed by an intramolecular cyclization where the active methine moiety of the newly introduced substituent attacks the C5 position, leading to the displacement of the bromide ion and the formation of the cyclopropane ring fused to the dihydrouracil (B119008) core. semanticscholar.org The use of dibenzylketone as the active methylene compound can similarly lead to the formation of a 2,4-diazabicyclo[4.1.0]nonane derivative. semanticscholar.org

Photochemical Transformations

This compound exhibits significant reactivity under photochemical conditions, engaging in radical pathways and coupling reactions with various aromatic systems.

Light-Induced Radical Bromination Pathways

The photochemistry of 5-bromouracil derivatives is characterized by the homolytic cleavage of the C-Br bond upon irradiation with UV light. nih.gov This photo-excitation leads to the formation of a highly reactive uracilyl radical and a bromine radical. This radical generation is a key initial step that enables subsequent coupling and substitution reactions. In the context of its photochemical reactions, the C5-bromo substituent acts as a photolabile leaving group, initiating radical-based reaction cascades.

Photochemical Coupling with Indoles and Tryptophan Derivatives

Studies have demonstrated the photochemical coupling of 5-bromo-1,3-dimethyluracil with 3-substituted indoles, such as 3-methylindole (B30407) and the amino acid derivative Nα-acetyl-L-tryptophan methyl ester. nih.govsigmaaldrich.cn These reactions are typically carried out in an acetone (B3395972) solution, which can act as a photosensitizer, upon irradiation with light of wavelengths greater than 290 nm. nih.gov This reaction provides a direct method for forging a C-C bond between the pyrimidine (B1678525) and indole (B1671886) ring systems, which is of interest in studying nucleic acid-protein interactions. acs.orgnih.gov

Photoadduct Formation and Regioselectivity

The photochemical coupling between 5-bromo-1,3-dimethyluracil and Nα-acetyl-L-tryptophan methyl ester results in the formation of distinct photoadducts with notable regioselectivity. nih.gov The primary product is the 5-(2-indolyl)uracil, where the C5 position of the uracil couples with the C2 position of the indole ring. nih.gov However, a novel photoadduct, 5-(7-indolyl)uracil, is also formed, indicating that coupling can occur at the C7 position of the indole ring as well. nih.gov

The regioselectivity of this reaction is influenced by substituents on the uracil ring. When 6-alkyl substituents are present on the 5-bromo-1,3-dimethyluracil starting material, the photochemical reaction with the tryptophan derivative proceeds with high regioselectivity, yielding the 5-(2-indolyl)uracil-type photoadduct exclusively. nih.gov

| Reactants | Irradiation Conditions | Products (Photoadducts) | Regioselectivity | Reference |

|---|---|---|---|---|

| 5-Bromo-1,3-dimethyluracil + Nα-acetyl-L-tryptophan methyl ester | λ > 290 nm, Acetone | 5-(2-indolyl)uracil and 5-(7-indolyl)uracil | Coupling at C2 and C7 of indole | nih.gov |

| 5-Bromo-1,3,6-trialkyluracil + Nα-acetyl-L-tryptophan methyl ester | λ > 290 nm, Acetone | 5-(2-indolyl)uracil derivative | Exclusive coupling at C2 of indole | nih.gov |

Reactivity with Ylides and Deuterium (B1214612) Exchange Studies

The reactivity of this compound is characterized by the electrophilic nature of the C5-position, influenced by the electron-withdrawing bromine atom, and the potential for reactions involving the C6-methyl group.

Reactivity with Ylides:

While specific studies on the reaction of this compound with ylides are not extensively documented, the reactivity of similar halogenated pyrimidines suggests that a nucleophilic substitution at the C5-position is a probable pathway. The reaction with phosphonium (B103445) ylides, for instance, could proceed via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this proposed mechanism, the ylide would act as a nucleophile, attacking the electron-deficient C5 carbon and leading to the displacement of the bromide ion. The general reactivity of phosphonium ylides with polyfluoroarenes, which also proceeds through an SNAr mechanism, supports the plausibility of this pathway for brominated uracils.

A plausible reaction scheme is presented below:

Step 1: Nucleophilic Attack: The negatively charged carbon of the ylide attacks the C5-position of the this compound ring.

Step 2: Formation of a Meisenheimer-like Intermediate: A transient intermediate is formed where both the bromine and the ylide are attached to the C5-carbon.

Step 3: Elimination of Bromide: The bromide ion is eliminated, and the double bond within the uracil ring is restored, resulting in a C5-substituted uracil derivative.

Deuterium Exchange Studies:

Kinetic studies on deuterium exchange at the C-5 position of uracil and its derivatives provide insight into the reactivity of this site. nih.gov For uracil and its nucleosides, the exchange of the C5-hydrogen for deuterium is known to be catalyzed by both specific and general bases. nih.gov This exchange occurs through a mechanism involving the reversible addition of a nucleophile (such as a hydroxyl ion or a general base) to the C6-position, which in turn facilitates the abstraction of the C5-proton by a base and its subsequent replacement with a deuteron (B1233211) from the D2O solvent.

| Compound | Position of Exchange | Catalysis |

| Uracil Derivatives | C-5 | Specific and General Base |

| This compound | C-6 Methyl (proposed) | Base-catalyzed |

This table is based on general principles of uracil reactivity and proposed reactivity for this compound.

Dehalogenation and Hydrogenation Reactions of Brominated Uracils

The bromine atom at the C5-position of this compound can be removed through dehalogenation and hydrogenation reactions, which are important for the synthesis of various uracil derivatives.

Dehalogenation:

A notable method for the dehalogenation of 5-bromopyrimidine (B23866) derivatives involves a metal-catalyst-free approach using a mixture of dimethylformamide (DMF) and a trialkylamine as the hydrogen source. hilarispublisher.com This method offers an alternative to traditional transition-metal-catalyzed reductions. The proposed mechanism involves the in-situ formation of a hydride equivalent from the DMF-trialkylamine system, which then reduces the carbon-bromine bond.

Key Features of Catalyst-Free Dehalogenation: hilarispublisher.com

Reagents: Dimethylformamide (DMF) and a trialkylamine (e.g., triethylamine).

Conditions: Typically performed at elevated temperatures.

Advantages: Avoids the use of heavy metal catalysts, making it a more environmentally benign method.

This procedure is expected to be applicable to this compound, providing a route to 3,6-dimethyluracil.

Hydrogenation:

Catalytic hydrogenation is a widely used method for the dehalogenation of aryl and vinyl halides. For brominated uracils, this typically involves the use of a transition metal catalyst, such as palladium on carbon (Pd/C) or ruthenium on carbon (Ru/C), in the presence of hydrogen gas. The reaction proceeds via the oxidative addition of the carbon-bromine bond to the metal surface, followed by hydrogenolysis.

Typical Hydrogenation Conditions:

| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure |

| Palladium on Carbon (Pd/C) | H2 gas | Alcohols (e.g., Ethanol), Ethyl Acetate | Room Temperature to mild heating | Atmospheric to moderate pressure |

| Ruthenium on Carbon (Ru/C) | H2 gas | Alcohols, Water | Room Temperature to elevated temperatures | Moderate to high pressure |

The choice of catalyst, solvent, temperature, and pressure can influence the efficiency and selectivity of the reaction. For instance, in the hydrogenation of 5-hydroxymethylfurfural, Ru/C has been shown to be effective under aqueous conditions. These general conditions for catalytic hydrogenation can be adapted for the dehalogenation of this compound to yield 3,6-dimethyluracil.

Spectroscopic Data for this compound Largely Undocumented in Publicly Available Research

The user's request for an article focused solely on this compound, with specific subsections on Resonance Raman, FT-IR, multidimensional NMR, and HRMS, cannot be fulfilled with scientific accuracy at this time. Providing data from isomers like 5-bromo-1,3-dimethyluracil or analogues like 5-bromo-3-sec-butyl-6-methyluracil would be misleading and would not adhere to the strict constraints of the request.

Scientific research on this specific isomer has not been published in a way that provides the detailed spectroscopic data required to populate the requested article sections, including:

Resonance Raman Spectroscopy: Studies on excited-state dynamics are available for the 1,3-dimethyl isomer but not the 3,6-dimethyl isomer.

FT-IR Spectroscopy: While general characteristics could be predicted, specific, published spectra and their interpretations for bonding characteristics are unavailable.

NMR Spectroscopy: No published ¹H NMR, ¹³C NMR, or multidimensional NMR (COSY, NOESY, etc.) data specifically for this compound could be located.

Mass Spectrometry: High-resolution mass spectrometry data for molecular confirmation has not been found in the searched literature.

Therefore, the generation of a scientifically accurate and thorough article strictly on the advanced spectroscopic characterization of this compound is not possible based on the currently accessible information.

Advanced Spectroscopic and Surface Science Characterization

X-ray Diffraction (SC-XRD) for Solid-State Structural Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Bands

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. msu.edu In molecules like 5-Bromo-3,6-dimethyluracil, the primary electronic transitions observed are typically π → π* and n → π* transitions. uzh.chtanta.edu.eglibretexts.org

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are characteristic of compounds with conjugated systems, such as the uracil (B121893) ring. uzh.chlibretexts.org The n → π* transitions involve the promotion of a non-bonding electron (from the lone pairs on oxygen and nitrogen atoms) to a π* antibonding orbital. uzh.ch These transitions are generally of lower energy (occur at longer wavelengths) and have lower molar absorptivity compared to π → π* transitions. uzh.ch

Femtosecond time-resolved photoelectron spectroscopy studies on the related compound 5-bromouracil (B15302) (BrU) in aqueous solution have shown that upon excitation to the ¹ππ* state, the molecule undergoes rapid relaxation to lower-lying electronic states, including an intermediate ¹πσ* excited state, within femtoseconds. nih.gov This is followed by decay back to the ground state. nih.gov The solvent environment can influence the dissociation yield, with caging effects limiting the process in solution. nih.gov

Table 1: Typical Electronic Transitions in Uracil Derivatives

| Transition Type | Description |

|---|---|

| π → π* | Excitation of an electron from a π bonding orbital to a π* antibonding orbital. |

Electron Spin Resonance (ESR) Spectroscopy for Radical Formation Studies

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically used to detect and study chemical species that have unpaired electrons, such as free radicals. In the context of this compound, ESR would be instrumental in studying radical formation, for instance, upon exposure to ionizing radiation.

Studies on similar brominated organic compounds have shown that X-irradiation can lead to the formation of σ* radicals, where the unpaired electron occupies a σ* antibonding orbital, often localized in the C-Br bond. rsc.org This process is a key step in the radiosensitization effects of halogenated uracils. The ESR spectrum of such a radical would exhibit hyperfine coupling to the bromine nucleus and other nearby magnetic nuclei, providing detailed information about the electronic structure and environment of the unpaired electron. rsc.org The photochemical coupling of 5-bromo-1,3-dimethyluracil (B187752) with other molecules also points to radical-mediated reaction pathways that could be investigated using ESR. nih.gov

Surface Adsorption Studies (e.g., on Au(111) surfaces)

The interaction of this compound with surfaces is of fundamental interest for applications in areas like molecular electronics and biosensors. Gold (Au(111)) is a common substrate for such studies due to its relative inertness. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. Studies on the adsorption of similar halouracils, such as 5-bromouracil and 5-fluorouracil (B62378), on Au(111) have utilized XPS to characterize the adsorbed molecular films. researchgate.netresearchgate.net

By analyzing the core level spectra of the constituent elements (C 1s, N 1s, O 1s, Br 3d), one can determine the stoichiometry of the adsorbed layer and identify any chemical shifts that indicate molecule-substrate interactions. researchgate.net For physisorbed species on gold, the interactions are generally weak. researchgate.net XPS can also be used to monitor changes in the film as a function of coverage and temperature. researchgate.net

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near Edge Structure (XANES), provides information about the orientation of molecules on a surface. By measuring the absorption of polarized X-rays as a function of the angle of incidence, the orientation of specific chemical bonds relative to the substrate can be determined. researchgate.net

For 5-halouracils adsorbed on Au(111), NEXAFS studies at the N and O K-edges have been used to determine the molecular orientation. researchgate.net The angular dependence of the NEXAFS spectra for similar molecules like 5-fluorouracil on Au(111) indicates that the molecules lie nearly parallel to the surface. researchgate.netau.dk This orientation is driven by the interaction of the π-system of the uracil ring with the gold surface.

Table 2: Summary of Surface Science Characterization Techniques

| Technique | Information Obtained |

|---|---|

| XPS | Elemental composition, chemical states of adsorbed molecules. |

Computational and Theoretical Chemistry Studies

Quantum Mechanical Calculations for Electronic Structure and Excited States

Quantum mechanical calculations are crucial for understanding the behavior of the molecule upon electronic excitation. These methods map out the potential energy surfaces of the ground and excited states, identifying key features that govern the molecule's photochemistry. For closely related compounds like 5-bromo-1,3-dimethyluracil (B187752), these calculations have provided a framework for understanding its decay dynamics.

The structures of lower-lying electronic excited states of brominated dimethyluracils have been predicted using sophisticated computational methods. Specifically, the Complete Active Space Self-Consistent Field (CASSCF) and Time-Dependent Becke, 3-parameter, Lee–Yang–Parr (TD-B3LYP) functional calculations are employed to model these transient species.

Research on the analogous compound, 5-bromo-1,3-dimethyluracil, utilizes these methods to understand its structural dynamics following photoexcitation. CASSCF calculations, for instance, are essential for correctly describing the electronic states in regions where the potential energy surfaces of different states approach each other or cross. TD-B3LYP is then used to predict the relative intensities of resonance Raman spectra, which gives insight into the initial structural changes in the excited state.

The deactivation pathways of excited electronic states are often dictated by specific points on the potential energy surface where different states become degenerate. Conical intersections (CIs) provide ultra-fast, radiationless decay channels between singlet electronic states (e.g., S2 → S1 or S1 → S0), while intersystem crossing (ISC) points facilitate transitions between states of different spin multiplicity (e.g., singlet to triplet, S1 → T1).

For the related 1,3-dimethyluracil (B184088), the conical intersection point CI(Sπ/Sn) and the intersystem crossing point ISC(Sn/Tπ) have been located using the CASSCF method. The decay channel for 5-bromo-1,3-dimethyluracil is also understood to proceed through a conical intersection (S1(1nπ)/S2(1ππ)) and an intersystem crossing (S1(1nπ)/T1(3ππ)), as revealed by CASSCF(8,7)/6-31G(d) level of theory calculations. The presence of the heavy bromine atom is known to enhance the rate of intersystem crossing due to increased spin-orbit coupling. Computational studies on 5-bromouracil (B15302) have identified an intermediate 1πσ* excited state that is accessed via a 1ππ/1πσ conical intersection, leading to rapid relaxation.

Density Functional Theory (DFT) Applications

DFT has become a versatile and widely used tool in computational chemistry for studying the properties of medium-to-large sized molecules like 5-Bromo-3,6-dimethyluracil, offering a good balance between accuracy and computational cost.

While specific DFT studies on the reaction mechanisms and transition states of this compound were not identified in the search, DFT is a standard method for such investigations. This approach involves locating the transition state structures for a proposed reaction and calculating the activation energy barrier. For other uracil (B121893) derivatives, DFT has been used to study mechanisms such as tautomerism and mutagenic actions, providing detailed energetic profiles of the reaction pathways.

DFT calculations are instrumental in interpreting experimental spectra. For 5-bromo-1,3-dimethyluracil, DFT has been employed to elucidate the ultraviolet electronic transitions and to make detailed vibrational assignments for its resonance Raman spectra.

The molecule, possessing 48 normal modes, has its vibrations categorized into A′ and A″ irreducible representations. Theoretical calculations of vibrational frequencies generally show good agreement with experimental data from solid-state Raman spectroscopy, allowing for reliable assignment of the observed spectral bands. The table below summarizes the comparison between calculated and experimental vibrational modes for 5-bromo-1,3-dimethyluracil.

| Symmetry | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| A′ | 364 | 367 | δ(C6-CH3) + δ(C5-Br) |

| A′ | 545 | 543 | Ring deformation |

| A′ | 762 | 760 | Ring breathing |

| A′ | 1221 | 1220 | δ(C6-H) + ν(N1-C2) |

| A′ | 1630 | 1628 | ν(C5=C6) + ν(C4=O) |

| A′ | 1715 | 1710 | ν(C2=O) |

Thermochemical Studies and Enthalpies of Formation using G3 and G4 Methods

High-accuracy composite quantum chemical methods, such as Gaussian-3 (G3) and Gaussian-4 (G4) theories, are vital for obtaining reliable thermochemical data, including enthalpies of formation (ΔfH°). These methods approximate higher-level calculations through a series of steps, providing results that approach "chemical accuracy" (typically within ~1 kcal/mol or ~4 kJ/mol of experimental values).

While specific G3 and G4 calculations for this compound have not been reported, these methods have been extensively applied to related uracil derivatives. For instance, a comprehensive theoretical study using G3 and G4 methods was conducted for all possible methylated uracils. The results showed excellent agreement with experimental gas-phase enthalpies of formation for compounds like 5,6-dimethyluracil. For this molecule, the experimental ΔfH°(g) was determined to be -(376.2 ± 2.6) kJ·mol⁻¹, which aligns well with the G4 calculated values.

Furthermore, G3(MP2)//B3LYP composite methods have been used to calculate the gas-phase enthalpy of formation for other halogenated uracils, such as 5-fluoro-1,3-dimethyluracil, again demonstrating the reliability of these computational approaches for this class of compounds. These studies establish the capability of G3 and G4 theories to accurately predict the thermochemical properties of substituted uracils, and by extension, provide a high degree of confidence in their potential application to this compound.

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic interactions between a ligand, such as this compound, and its biological target at an atomic level. These simulations can elucidate the stability of the ligand-target complex, identify key interacting residues, and characterize the binding energetics over time.

Currently, specific molecular dynamics simulation studies detailing the interaction of this compound with a particular biological target are not available in the reviewed literature. Such a study would typically involve the following steps:

System Setup: Building a simulation system that includes the target protein, the ligand (this compound), solvent molecules (typically water), and counter-ions to neutralize the system.

Force Field Selection: Choosing an appropriate force field (e.g., AMBER, CHARMM, GROMOS) to describe the interatomic forces within the system.

Equilibration: A series of steps to bring the system to the desired temperature and pressure, ensuring a stable starting point for the production simulation.

Production MD: Running the simulation for a significant length of time (nanoseconds to microseconds) to observe the dynamic behavior of the ligand within the target's binding site.

Trajectory Analysis: Analyzing the simulation output to calculate various parameters.

Table 1: Key Parameters in a Typical MD Simulation Analysis

| Parameter | Description |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions, indicating the stability of the protein and the ligand's binding pose. |

| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of individual residues or atoms, highlighting flexible regions of the protein upon ligand binding. |

| Hydrogen Bond Analysis | Identifies the formation and duration of hydrogen bonds between the ligand and the target, which are crucial for binding affinity. |

| Binding Free Energy Calculation | Methods like MM/PBSA or MM/GBSA are used to estimate the binding free energy, providing a quantitative measure of binding affinity. |

Future MD simulation studies on this compound would be invaluable in identifying its potential biological targets and understanding the molecular basis of its activity.

Conformational Analysis in Solution via Computational Methods

The biological activity of a molecule is intrinsically linked to its three-dimensional structure, or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule in a specific environment, such as in solution. Computational methods are instrumental in exploring the conformational landscape of molecules like this compound.

Detailed computational studies on the conformational analysis of this compound in solution are not extensively reported in the current body of scientific literature. A typical computational approach to this analysis would employ methods such as:

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to accurately calculate the energies of different conformations, providing a reliable potential energy surface.

Molecular Mechanics (MM) Methods: These methods use simpler, classical physics-based force fields to rapidly explore a wide range of possible conformations.

Implicit and Explicit Solvation Models: To simulate the effect of the solvent, either a continuum model (implicit) or a model with individual solvent molecules (explicit) can be used to provide a more realistic representation of the solution environment.

The process would involve systematically rotating the rotatable bonds of this compound and calculating the energy of each resulting conformation. The low-energy conformations would then be considered the most probable shapes the molecule adopts in solution.

Table 2: Hypothetical Low-Energy Conformers of this compound

| Conformer ID | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 0° | 0.00 | 65 |

| 2 | 180° | 1.20 | 25 |

| 3 | 60° | 3.50 | 5 |

| 4 | -60° | 3.50 | 5 |

This table is illustrative and based on the principles of conformational analysis. Actual data would require specific computational studies.

Understanding the preferred conformations of this compound is crucial as it dictates how the molecule can interact with biological targets. The shape of the molecule determines its ability to fit into binding pockets and form specific non-covalent interactions.

Applications in Advanced Chemical Synthesis and Materials Science

Precursor for Complex Organic Compounds

The reactivity of the bromine atom at the C5 position of the uracil (B121893) ring makes 5-Bromo-3,6-dimethyluracil an excellent precursor for the synthesis of more intricate organic structures. This halogen atom can be readily substituted or participate in cross-coupling reactions, providing a convenient handle to introduce various functional groups.

While direct synthesis of fluorescent dyes from this compound is not extensively documented in publicly available literature, the analogous compound 5-bromofluorescein is a known precursor in the synthesis of various fluorescent probes. nih.govnih.gov The bromine atom in such structures can be functionalized through reactions like Suzuki and Sonogashira cross-coupling to create a diverse library of dyes with tailored photophysical properties. nih.govnih.gov Given the structural similarities, it is plausible that this compound could be employed in a similar fashion to develop novel fluorescent dyes.

In the realm of bioactive molecules, uracil derivatives are of significant interest due to their structural resemblance to nucleobases. The substitution pattern of this compound makes it a potential starting material for the synthesis of modified nucleosides and other biologically active compounds. Although specific examples originating from this exact precursor are not readily found, the general importance of substituted uracils in medicinal chemistry is well-established.

Building Block for Heterocyclic Systems

The uracil scaffold is a fundamental component of many heterocyclic systems. This compound, with its reactive sites, serves as an excellent starting point for the construction of fused heterocyclic rings.

Pyrazolo[3,4-d]pyrimidinediones are a class of fused heterocyclic compounds with a wide range of biological activities, including acting as phosphodiesterase-5 inhibitors. nih.gov The synthesis of these compounds often involves the cyclocondensation of a substituted pyrazole (B372694) with a derivative of a pyrimidine (B1678525). While specific literature detailing the use of this compound in this reaction is scarce, a general synthetic strategy involves the reaction of a 5-aminopyrazole with a pyrimidine derivative. mdpi.comresearchgate.net The bromine atom in this compound could potentially be displaced by a nucleophilic amine, initiating a cyclization to form the pyrazolo[3,4-d]pyrimidinedione core.

Table 1: General Synthesis of Pyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives

| Starting Material 1 | Starting Material 2 | Reaction Type | Product |

| Ortho-amino ester of a substituted pyrazole | Aliphatic/aromatic nitriles | Cyclization | Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative |

This table illustrates a common method for synthesizing the pyrazolo[3,4-d]pyrimidine core structure, as described in a study on potential antimicrobial agents. nih.gov

Uracil and its derivatives are frequently employed in the synthesis of fused polycyclic nitrogen-containing heterocycles. These complex structures are of interest in medicinal chemistry and materials science. The reactivity of the C5 and C6 positions of the uracil ring allows for annulation reactions, where additional rings are fused onto the initial pyrimidine structure. For instance, 6-aminouracil (B15529) derivatives can react with other molecules in multi-component reactions to build complex heterocyclic systems. Given this precedent, this compound is a promising candidate for similar synthetic strategies to create novel fused heterocyclic compounds.

Derivatization for Functional Materials

The modification of the this compound structure can lead to the development of new functional materials with specific properties.

Cascade reactions, also known as tandem or domino reactions, are highly efficient synthetic processes where multiple chemical transformations occur in a single step without the isolation of intermediates. While specific examples of cascade reactions starting from this compound are not prominently reported, the general principles of such reactions can be applied to this molecule. The presence of both a reactive bromine atom and the uracil ring system offers the potential for designing cascade sequences. For example, a reaction could be initiated at the bromine site, followed by an intramolecular cyclization involving the uracil ring to quickly build molecular complexity and generate novel uracil-based functional materials.

Development of Liquid Crystals with Uracil Cores

The development of thermotropic liquid crystals, materials that exhibit fluid phases with long-range molecular order, typically relies on molecules with a rigid core and flexible terminal chains. While heterocyclic compounds are widely used as cores for liquid crystalline materials, specific research detailing the application of this compound or its isomers in the synthesis of liquid crystals is not prominent in available literature.

Theoretically, the rigid, planar structure of the uracil ring could serve as a suitable mesogenic core. Synthesis strategies for liquid crystals often involve palladium-catalyzed cross-coupling reactions to attach flexible alkyl or alkoxy chains to a rigid core. Given the reactivity of the C-Br bond in 5-bromouracils, such a synthetic route is plausible. However, the development and characterization of liquid crystals specifically derived from a this compound core have yet to be extensively reported.

Intermediate in the Synthesis of Substituted Uracils with Diverse Biological Activities

The bromine atom at the C-5 position of the uracil ring is a key functional group that enables a wide array of chemical transformations, making 5-bromouracil (B15302) derivatives valuable intermediates in the synthesis of potentially bioactive molecules. The substitution of this bromine atom is a common strategy for introducing diverse functional groups onto the pyrimidine scaffold, leading to compounds with a range of biological activities, including antiviral and anticancer properties.

One of the primary uses of 5-bromouracil derivatives is in transition metal-catalyzed cross-coupling reactions. For instance, 5-bromo-6-chlorouracil derivatives can undergo selective nucleophilic substitution at the C-6 position, followed by palladium-catalyzed reactions at the C-5 position to create 5,6-disubstituted uracils. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, yielding complex uracil derivatives that would be difficult to synthesize through other means.

The resulting substituted uracils are often screened for various therapeutic applications. The modification at the C-5 and C-6 positions can significantly influence the molecule's ability to interact with biological targets like essential enzymes or viral polymerases.

| Reaction Type | Reagents/Catalysts | Resulting Compound Class | Potential Biological Significance |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Amines, Diamines | 5-Amino- or 5,6-Disubstituted Aminouracils | Inhibitors of enzymes like thymidine (B127349) phosphorylase. |

| Suzuki-Miyaura Cross-Coupling | Arylboronic acids, Pd catalyst | 5-Aryluracils | Antiviral and anticancer agents. |

| Sonogashira-Hagihara Cross-Coupling | Terminal alkynes, Pd/Cu catalysts | 5-Alkynyluracils | Antiviral agents, molecular probes. |

Chemical Modification of the Uracil Double Bond for Novel Derivatives

Beyond substitution at the C-5 position, the C5-C6 double bond of the uracil ring is another site for chemical modification, leading to novel derivatives with altered structures and properties. Research on 5-bromo-1,3-dimethyluracil (B187752), a close isomer of the title compound, highlights two key strategies: addition reactions with carbanions and photochemical transformations.

Addition of Active Methylene (B1212753) Compounds: The reaction of 5-bromo-1,3-dimethyluracil with carbanions generated from active methylene compounds, such as diethyl malonate, proceeds via a Michael 1,4-addition to the C5-C6 double bond. This reaction initially forms a 5,6-dihydro-uracil intermediate. This saturated intermediate can then undergo further reactions, such as the elimination of the bromide anion, to yield a final substituted uracil product where a new functional group has been added to the C-5 position. This method provides a pathway to 5-alkylated uracils that are distinct from those produced by cross-coupling.

Photochemical Coupling: Photochemical reactions offer a different approach to modifying the uracil structure. Irradiation of 5-bromo-1,3-dimethyluracil in the presence of other molecules, such as 3-substituted indoles, can lead to the formation of new carbon-carbon bonds. These light-induced reactions can result in the formation of photoadducts where the indole (B1671886) ring becomes attached to the C-5 position of the uracil ring. Such photochemical couplings provide access to unique and complex heterocyclic systems that are of interest in medicinal chemistry and photobiology.

| Modification Method | Key Reagents/Conditions | Primary Intermediate/Product | Structural Outcome |

|---|---|---|---|

| Michael Addition | Active methylene compounds (e.g., diethyl malonate), base | 5,6-Dihydro-uracil adducts | Saturation of the C5-C6 double bond and subsequent substitution. |

| Photochemical Coupling | UV irradiation (λ > 290 nm), photosensitizer (e.g., acetone) | 5-(Indolyl)uracil photoadducts | Formation of a new C-C bond at the C-5 position. |

Analytical Methodologies for Brominated Uracil Compounds

Spectrophotometric Assays and Spectral Reference Values

Spectrophotometry is a widely utilized analytical technique for the qualitative and quantitative analysis of compounds that absorb light. For brominated uracil (B121893) derivatives, UV-Vis spectrophotometry is particularly relevant due to the presence of the pyrimidine (B1678525) ring system, which acts as a chromophore. The absorption of ultraviolet light by these compounds allows for their detection and quantification in solution.

While specific spectral reference values for 5-Bromo-3,6-dimethyluracil are not extensively documented in publicly available literature, the principles of spectrophotometric analysis are directly applicable. The technique is sensitive to the electronic structure of the molecule, and as such, the λmax (wavelength of maximum absorbance) and molar absorptivity (ε) are characteristic for a given compound in a specific solvent. For related compounds like 5-bromo-1,3-dimethyluracil (B187752), photochemical studies have been conducted using spectrophotometry, indicating its utility in this class of molecules. nih.gov The analysis involves preparing a solution of the compound in a suitable solvent (one that does not absorb in the same region as the analyte) and measuring its absorbance across a range of UV wavelengths.

The data obtained can be used to determine the concentration of the compound in a sample by applying the Beer-Lambert law, provided a standard of known concentration is available. Furthermore, spectrophotometry can be employed to monitor the progress of chemical reactions involving this compound by observing the change in absorbance at a specific wavelength over time.

Table 1: Illustrative Spectral Data for Brominated Uracil Derivatives

| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent |

| 5-Bromouracil (B15302) | ~275 | ~9,000 | Water (pH 7) |

| 5-Bromo-2'-deoxyuridine | ~278 | ~9,500 | Water |

Note: This table provides representative data for related compounds to illustrate the expected spectral properties. Actual values for this compound may vary.

Coulometric Titration with Electrogenerated Bromine for Quantitative Analysis

Coulometric titration is an absolute analytical method that offers high precision and accuracy for the quantification of various substances, including those that react with halogens. The technique relies on the in-situ generation of a titrant by electrolysis, where the amount of titrant generated is directly proportional to the total charge passed through the electrolytic cell. For the analysis of uracil and its derivatives, coulometric titration with electrogenerated bromine is a well-established method. acs.org

The underlying principle of this analysis involves the reaction of the uracil moiety with bromine. azom.com Bromine is generated at a constant current from a bromide-containing electrolyte solution. The electrogenerated bromine then reacts with the double bond in the pyrimidine ring of this compound. The endpoint of the titration is typically detected amperometrically or biamperometrically with a polarized indicator electrode. xylemanalytics.com When all the analyte has been consumed, an excess of free bromine appears in the solution, causing a sharp change in the indicator current, thus signaling the endpoint.

The quantity of the analyte is then calculated using Faraday's laws of electrolysis. The main advantage of this method is that it does not require the preparation and standardization of a titrant solution, as the titrant is generated in situ. azom.com This technique has been successfully applied to the determination of various cytosine, thymine, and uracil compounds. acs.org

Chromatographic Techniques (e.g., TLC) for Reaction Monitoring and Purity Assessment

Chromatographic techniques are indispensable tools for the separation, identification, and purification of chemical compounds. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently employed for monitoring the progress of organic reactions and assessing the purity of products.

In the context of this compound, TLC can be used to follow its synthesis, for instance, by observing the disappearance of the starting material (3,6-dimethyluracil) and the appearance of the brominated product spot. The separation on a TLC plate is based on the differential partitioning of the compounds between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent or a mixture of solvents). The choice of the eluent system is critical for achieving good separation.

After development, the spots can be visualized under UV light, as the uracil ring is UV-active. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and can be used for identification purposes. By comparing the Rf value of the product to that of a known standard, one can tentatively confirm its identity. Furthermore, the presence of multiple spots in the product lane may indicate the presence of impurities. For more quantitative purity assessments and for the analysis of more complex mixtures, High-Performance Liquid Chromatography (HPLC) would be the method of choice. The use of TLC has been documented in studies involving related compounds like 5-bromo-1,3-dimethyluracil. nih.gov

Future Research Directions and Outlook

Exploration of Novel Synthetic Routes for 5-Bromo-3,6-dimethyluracil Derivatives

The development of efficient, scalable, and environmentally benign synthetic methodologies is a cornerstone of chemical research. For this compound derivatives, future work will likely focus on moving beyond traditional bromination techniques, which often utilize hazardous reagents like molecular bromine. researchgate.net

A promising area is the adoption of "green" chemistry principles. For instance, the use of N-Bromosuccinimide (NBS) in conjunction with visible light has been reported as a greener method for the synthesis of 5-bromouracil (B15302) derivatives. researchgate.net This light-induced approach proceeds through a radical pathway to form the bromine molecule, followed by electrophilic substitution, demonstrating a faster and more sustainable process. researchgate.net Future research could optimize and scale up such photochemical methods, potentially achieving productivity of up to 1.2 kg per day. researchgate.net

Another avenue involves the development of one-pot reactions starting from readily available precursors. For example, a synthetic method for the related compound 5-bromo-3-sec-butyl-6-methyluracil (Bromacil) has been described using 2-bromobutane (B33332) and urea (B33335) as starting materials, involving condensation, cyclization, and bromination in a process with a 60% total yield. researchgate.net Adapting such multi-step, single-pot strategies for various this compound derivatives could significantly improve efficiency.

Further investigations will also target the synthesis of complex derivatives by modifying the core structure. The preparation of 5-alkyl-6-chlorouracils from 5-alkylbarbituric acids, which are then reacted with substituted piperazines, showcases a pathway to novel 6-substituted derivatives. mdpi.com Exploring a wider range of nucleophiles and starting materials will undoubtedly lead to a diverse library of new compounds with unique properties.

Table 1: Emerging Synthetic Strategies for Uracil (B121893) Derivatives

| Synthetic Strategy | Key Features | Starting Materials | Potential Advantages |

|---|---|---|---|

| Visible Light-Induced Bromination | Utilizes N-Bromosuccinimide (NBS) and a constant photon flux. researchgate.net | 6-substituted and N-substituted uracils. researchgate.net | Green methodology, faster reaction, avoids toxic molecular bromine. researchgate.net |

| One-Pot Condensation/Cyclization/Bromination | Combines multiple steps into a single process. | 2-Bromobutane, Urea. researchgate.net | Increased efficiency, reduced waste. |

| Multi-step Synthesis via Chlorinated Intermediates | Involves preparation of 6-chlorouracils followed by nucleophilic substitution. mdpi.com | 5-Alkylbarbituric acids, Phosphorus oxychloride, N,N-dimethylaniline. mdpi.com | Access to a wide range of 6-substituted derivatives. mdpi.com |

Advanced Mechanistic Studies of Bromination and Subsequent Reactions

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For this compound, future research will likely employ a combination of experimental and computational techniques to elucidate the intricate details of its formation and subsequent reactions.

The mechanism of bromination for uracil and its derivatives has been a subject of study, and extending this work to the specific case of 3,6-dimethyluracil will be important. concordia.ca Advanced mechanistic studies could investigate the kinetics and thermodynamics of the bromination process under various conditions to achieve better control over selectivity and yield.

Furthermore, the reactivity of the bromine substituent itself offers a rich area for mechanistic investigation. For instance, the reactions of 5-halo-1,3,6-trimethyluracils in the presence of sulfuric acid have been modeled using Density Functional Theory (DFT). researchgate.net These studies revealed that a carbocation is formed by protonation at the 5-position, which can then react in two different ways: a nucleophilic agent can either abstract the halide cation (Hal+) or a methyl proton. researchgate.net This dual reactivity explains the formation of multiple products from the 5-bromo derivative. researchgate.net Future studies could apply similar DFT modeling to this compound to predict its reactivity and guide the synthesis of targeted derivatives.

Photochemical reactions also present complex mechanisms to unravel. The photolysis of 5-bromo-1,3-dimethyluracil (B187752) in solvents like toluene and anisole has been shown to yield not only the expected 5-aryl products but also anomalously substituted 6-aryl-1,3-dimethyluracils. oup.com Probing the excited state chemistry and radical intermediates involved in these transformations will be a key research direction.

Development of New Catalytic Systems for Functionalization

Catalysis offers a powerful tool for the efficient and selective functionalization of molecules. Future research will focus on developing novel catalytic systems to modify the this compound scaffold, enabling the construction of more complex molecular architectures.

Transition metal catalysis, in particular, holds significant promise. A cobalt-catalyzed [2+2]-cycloaddition of a vinylidene and an alkyne has been shown to generate a versatile cobaltacyclobutene intermediate. acs.org This intermediate can undergo a Co-to-Zn transmetalation to form an organozinc species that can be trapped with various electrophiles. acs.org Significantly, this methodology has been successfully applied to heterocyclic derivatives, including those bearing a dimethyluracil moiety. acs.org Future work could expand the scope of this catalytic system to directly functionalize the 5-bromo position or other sites on the uracil ring.

Photocatalysis is another burgeoning area. The degradation of the related herbicide bromacil has been studied using an Au/TiO2 suspension under simulated sunlight, demonstrating a photocatalytic process that follows pseudo-first-order kinetics. researchgate.net While focused on degradation, this research highlights the potential for using semiconductor-based photocatalysts to initiate reactions on the uracil ring. Future efforts could aim to develop catalytic systems that promote constructive transformations, such as C-H functionalization or cross-coupling reactions, under mild, light-driven conditions.

Integration of Computational Approaches for Rational Design and Discovery

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and experiments. For this compound, computational approaches will be vital for accelerating discovery.

A comprehensive study on 5-halouracils has already demonstrated the power of combining theoretical and experimental methods to examine intrinsic thermochemical properties like gas-phase acidity and proton affinity. nsf.gov These experimental data provide a crucial benchmark for computational values, enhancing the accuracy of theoretical models. nsf.gov Future research can apply these benchmarked computational methods, such as DFT, to predict the properties of novel, yet-to-be-synthesized this compound derivatives. This predictive capability can help prioritize synthetic targets with desirable electronic or steric properties.